molecular formula C18H19ClN4O B14143428 Clozapine 5-oxide CAS No. 1347975-16-9

Clozapine 5-oxide

Cat. No.: B14143428
CAS No.: 1347975-16-9
M. Wt: 342.8 g/mol
InChI Key: VIYZIEMPGBOGLI-UHFFFAOYSA-N
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Description

Clozapine 5-oxide, also known as clozapine N-oxide, is a synthetic compound primarily used in biomedical research. It is a derivative of clozapine, an atypical antipsychotic medication. This compound is particularly notable for its role as a ligand in Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology, which allows for the selective activation of G-protein-coupled receptors in genetically modified organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Clozapine 5-oxide can be synthesized through the oxidation of clozapine. One common method involves dissolving clozapine in dimethyl sulfoxide (DMSO) and then adding an oxidizing agent such as hydrogen peroxide. The reaction is typically carried out at room temperature and protected from light to prevent degradation of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Clozapine 5-oxide primarily undergoes oxidation and reduction reactions. It can be reduced back to clozapine in vivo, which is a significant consideration in its use in DREADD technology .

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in DMSO at room temperature.

    Reduction: Biological reduction in vivo, often involving enzymatic pathways.

Major Products

    Oxidation: this compound.

    Reduction: Clozapine.

Mechanism of Action

Clozapine 5-oxide exerts its effects by binding to and activating DREADD receptors, which are modified G-protein-coupled receptors. These receptors are engineered to respond exclusively to this compound, allowing for precise control over cellular signaling pathways. The activation of these receptors can modulate various intracellular signaling cascades, including those involving cyclic AMP (cAMP) and phosphoinositide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clozapine 5-oxide is unique in its ability to be selectively used in DREADD technology, providing a high degree of control over receptor activation. Unlike clozapine, which has significant pharmacological effects, this compound is designed to be biologically inert except for its interaction with DREADD receptors .

Properties

CAS No.

1347975-16-9

Molecular Formula

C18H19ClN4O

Molecular Weight

342.8 g/mol

IUPAC Name

3-chloro-6-(4-methylpiperazin-1-yl)-11-oxido-11H-benzo[b][1,4]benzodiazepin-11-ium

InChI

InChI=1S/C18H19ClN4O/c1-21-8-10-22(11-9-21)18-14-4-2-3-5-16(14)23(24)17-7-6-13(19)12-15(17)20-18/h2-7,12,23H,8-11H2,1H3

InChI Key

VIYZIEMPGBOGLI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)[NH+](C4=CC=CC=C42)[O-]

Origin of Product

United States

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